

Toceranib structure activity relationship

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Compound Focus: Toceranib

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Molecular Targets and Binding Affinities

Toceranib functions as a competitive ATP-binding inhibitor for several receptor tyrosine kinases. The table below summarizes its primary molecular targets and measured binding affinities, which are central to its anti-tumor and anti-angiogenic effects [1].

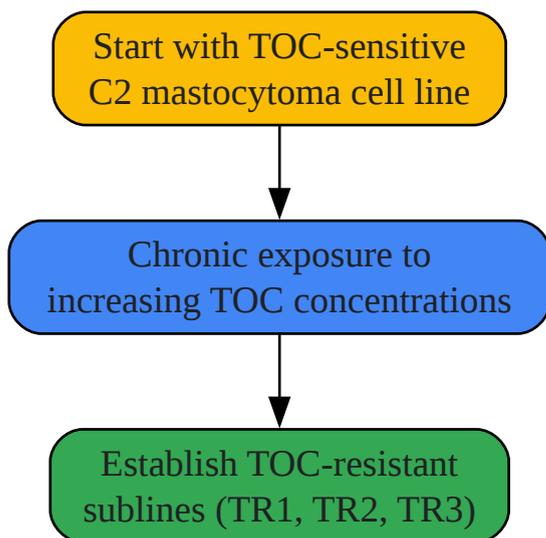
Target	Reported Ki/IC50 Value	Biological Role
PDGFR β	Ki = 5 nM [1]	Platelet-derived growth factor receptor; involved in cell proliferation and angiogenesis.
VEGFR2 (KDR/Flk-1)	Ki = 6 nM [1]	Vascular endothelial growth factor receptor 2; a primary mediator of angiogenesis.
c-Kit	Potently inhibits phosphorylation [1]	Stem cell factor receptor; mutated and constitutively active in a subset of mast cell tumors.
FGFR1	Ki = 0.5 μ M [1]	Fibroblast growth factor receptor 1; also involved in tumor growth and angiogenesis.

Experimental Evidence and Resistance Mechanisms

Research into how resistance to **toceranib** develops reveals critical information about its mechanism of action and the importance of its binding sites.

In Vitro Model of Acquired Resistance

One study established **toceranib**-resistant sublines (TR1, TR2, TR3) from a sensitive canine mast cell tumor line (C2) by chronic, stepwise exposure to the drug [2]. The experimental workflow for generating these resistant cells is summarized in the diagram below.



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Analysis of these resistant lines identified two primary mechanisms that impaired **toceranib**'s activity [2]:

- **Secondary c-Kit Mutations:** The resistant sublines developed new point mutations in the juxtamembrane and tyrosine kinase domains of the *c-kit* gene (e.g., K580R, R584G, A620S). These likely interfere with drug binding.
- **Target Overexpression:** The resistant cells showed up to a four-fold increase in *c-kit* mRNA and KIT protein expression compared to the parental line, overwhelming the inhibitor.

This demonstrates that the interaction between **toceranib**'s structure and the KIT protein's ATP-binding pocket is critical for its efficacy.

Sensitivity Testing Protocol

To assess the resistance, researchers treated both parental and resistant cell lines with **toceranib** and other agents, using the following key methodologies [2]:

- **Proliferation Assay:** Cells were cultured for 72 hours with increasing concentrations of **toceranib**. Cell viability was measured to determine the IC50 (half-maximal inhibitory concentration). The resistant sublines had an IC50 > 1,000 nM, compared to <10 nM for the parental line.
- **KIT Phosphorylation Assay:** Cells were incubated with TOC for 24 hours. Western blot analysis was then used to detect levels of phosphorylated (active) and total KIT protein, confirming that the drug could no longer effectively block its target in resistant cells.

Summary and Research Implications

The search results confirm that **toceranib** is a potent, ATP-competitive inhibitor of key tyrosine kinases like KIT, VEGFR2, and PDGFR β . The evidence from resistance studies strongly implies that its molecular structure is optimized for interacting with the wild-type form of these kinases, and that specific mutations in the kinase domains can severely disrupt this interaction [2] [1].

For a more direct and detailed SAR analysis, I would suggest:

- Exploring specialized chemistry and pharmacology databases that contain proprietary preclinical data.
- Conducting a comparative molecular analysis with its structural analog, **sunitinib**, for which more extensive SAR data may be available in the human medical literature.

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References

1. PD012957 - toceranib [probes-drugs.org]
2. Development of an in vitro model of acquired resistance to ... [pmc.ncbi.nlm.nih.gov]

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